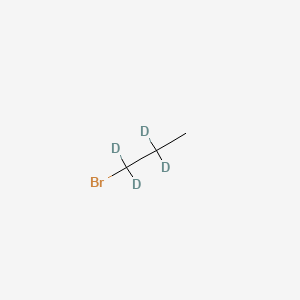

1-Bromopropane-1,1,2,2-d4

Vue d'ensemble

Description

It is a colorless liquid with a molecular formula of CH3CD2CD2Br and a molecular weight of 127.02 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Applications De Recherche Scientifique

1-Bromopropane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Analytical Chemistry: It is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Synthetic Chemistry: It is used in the synthesis of deuterated compounds for various research purposes.

Biological Studies: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

Industrial Applications: It is used as a solvent and reagent in various industrial processes

Mécanisme D'action

Target of Action

1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of this compound are the substances or materials it is intended to dissolve or interact with in these applications.

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .

Biochemical Pathways

In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .

Pharmacokinetics

It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Result of Action

As a solvent, the primary result of the action of this compound is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of this compound as a solvent.

Analyse Biochimique

Biochemical Properties

The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of this compound is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .

Temporal Effects in Laboratory Settings

It is known that this compound is well absorbed following ingestion, inhalation, or dermal exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to be dose-dependent . For instance, exposure to this compound has been found to induce dose-dependent neurotoxicity in female workers .

Metabolic Pathways

As mentioned earlier, the primary metabolic pathways of this compound in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1,2,2-d4 can be synthesized through the bromination of deuterated propane. The process involves the substitution of hydrogen atoms with deuterium atoms in propane, followed by bromination. The reaction typically requires a deuterated propane source and bromine, with iron powder as a catalyst. The reaction is carried out at elevated temperatures (40-50°C) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic purity and chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromopropane-1,1,2,2-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: It can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol at moderate temperatures.

Elimination Reactions: Common reagents include strong bases like potassium tert-butoxide or sodium ethoxide.

Major Products:

Substitution Reactions: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is propene.

Comparaison Avec Des Composés Similaires

1-Bromopropane-1,1,2,2-d4 can be compared with other similar compounds such as:

1-Bromopropane: The non-deuterated version with similar chemical properties but without the isotopic labeling.

1-Bromopropane-1,1,3,3,3-d5: Another deuterated derivative with different deuterium substitution patterns.

1-Bromononane-1,1,2,2-d4: A longer-chain deuterated brominated compound with similar applications.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly useful for detailed mechanistic studies and analytical applications.

Activité Biologique

1-Bromopropane-1,1,2,2-d4 (CAS No. 163400-21-3) is a deuterated derivative of 1-bromopropane, commonly used in various chemical and biological research applications. This compound has garnered attention due to its potential biological activities and implications for human health, particularly in toxicological studies.

- Molecular Formula : C₃H₆BrD₄

- Linear Formula : CH₃CD₂CD₂Br

- Molecular Weight : 173.01 g/mol

- Isotopic Composition : Contains four deuterium atoms.

Toxicological Profile

1-Bromopropane has been extensively studied for its toxicity and potential carcinogenic effects. The following sections summarize key findings from various studies on the biological activity of 1-bromopropane and its isotopic variant.

Inhalation Studies

A series of inhalation studies have been conducted to evaluate the effects of 1-bromopropane on laboratory animals:

- Study Design : Rats and mice were exposed to varying concentrations (62.5, 125, 250, 500, and 1000 ppm) of 1-bromopropane vapor for six hours a day over different durations.

| Study Duration | Species | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|---|

| 2 Weeks | Mice | 0, 125, 250, 500, 1000 | Lethargy, abnormal breathing; increased liver and kidney weights at higher concentrations. |

| 3 Months | Rats | 0, 62.5, 125, 250, 500 | Hepatocyte degeneration; reduced body weight gain in males exposed to ≥1000 ppm. |

| 2 Years | Mice | 0, 62.5, 125, 250 | Similar survival rates as controls; weight changes observed in exposed groups. |

Source studies indicate that exposure to high concentrations can lead to significant health issues including liver damage and respiratory problems .

Carcinogenicity

Research has indicated potential carcinogenic effects associated with prolonged exposure to brominated compounds:

- Tumor Formation : Rare tumors were observed in the large intestine of rats and skin tumors in male rats exposed to high levels of the compound. Female mice showed increased incidences of lung adenomas and carcinomas .

Neurotoxicity and Reproductive Effects

The neurotoxic potential of 1-bromopropane has been highlighted in several studies:

- Neurotoxicity : Exposure was linked to decreased vibration sense and sensory ataxia in humans at high exposure levels .

- Reproductive Toxicity : Studies have shown that exposure can lead to decreased testosterone levels and alterations in seminal vesicle weights at concentrations as low as 400 ppm .

The biological activity of 1-bromopropane is believed to be mediated through metabolic pathways involving cytochrome P450 enzymes:

- Metabolism : The compound undergoes oxidative metabolism leading to the formation of reactive metabolites that can cause cellular damage . The specific pathways involved may vary based on exposure levels.

Case Studies

Several case reports have documented health effects in humans exposed to high levels of 1-bromopropane:

Propriétés

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.